Cas no 2757836-51-2 ((2R)-2-[2-(2,2,2-trifluoroacetamido)acetamido]pentanoic acid)

(2R)-2-[2-(2,2,2-Trifluoroacetamido)acetamido]pentanoic acid is a chiral N-acylated amino acid derivative featuring a trifluoroacetamide functional group. Its stereospecific (R)-configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and peptide modification applications. The trifluoroacetyl moiety enhances stability and reactivity, particularly in amidations and coupling reactions. This compound serves as a versatile intermediate in medicinal chemistry, enabling the introduction of fluorinated motifs for improved metabolic stability in drug design. Its carboxylic acid group allows for further derivatization, while the amide linkage provides structural rigidity. Suitable for use in controlled peptide elongation, it offers precise incorporation of fluorinated residues into bioactive molecules.
(2R)-2-[2-(2,2,2-trifluoroacetamido)acetamido]pentanoic acid structure
2757836-51-2 structure
Product name:(2R)-2-[2-(2,2,2-trifluoroacetamido)acetamido]pentanoic acid
CAS No:2757836-51-2
MF:C9H13F3N2O4
Molecular Weight:270.205733060837
CID:5826115
PubChem ID:165757608

(2R)-2-[2-(2,2,2-trifluoroacetamido)acetamido]pentanoic acid 化学的及び物理的性質

名前と識別子

    • EN300-37101481
    • 2757836-51-2
    • (2R)-2-[2-(2,2,2-trifluoroacetamido)acetamido]pentanoic acid
    • インチ: 1S/C9H13F3N2O4/c1-2-3-5(7(16)17)14-6(15)4-13-8(18)9(10,11)12/h5H,2-4H2,1H3,(H,13,18)(H,14,15)(H,16,17)/t5-/m1/s1
    • InChIKey: VQMUYCZABMIIFA-RXMQYKEDSA-N
    • SMILES: FC(C(NCC(N[C@@H](C(=O)O)CCC)=O)=O)(F)F

計算された属性

  • 精确分子量: 270.08274139g/mol
  • 同位素质量: 270.08274139g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 7
  • 重原子数量: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 330
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.5Ų
  • XLogP3: 0.9

(2R)-2-[2-(2,2,2-trifluoroacetamido)acetamido]pentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-37101481-10.0g
(2R)-2-[2-(2,2,2-trifluoroacetamido)acetamido]pentanoic acid
2757836-51-2 95.0%
10.0g
$3315.0 2025-03-18
Enamine
EN300-37101481-2.5g
(2R)-2-[2-(2,2,2-trifluoroacetamido)acetamido]pentanoic acid
2757836-51-2 95.0%
2.5g
$1509.0 2025-03-18
Enamine
EN300-37101481-0.5g
(2R)-2-[2-(2,2,2-trifluoroacetamido)acetamido]pentanoic acid
2757836-51-2 95.0%
0.5g
$739.0 2025-03-18
Enamine
EN300-37101481-0.1g
(2R)-2-[2-(2,2,2-trifluoroacetamido)acetamido]pentanoic acid
2757836-51-2 95.0%
0.1g
$678.0 2025-03-18
Enamine
EN300-37101481-0.25g
(2R)-2-[2-(2,2,2-trifluoroacetamido)acetamido]pentanoic acid
2757836-51-2 95.0%
0.25g
$708.0 2025-03-18
Enamine
EN300-37101481-1.0g
(2R)-2-[2-(2,2,2-trifluoroacetamido)acetamido]pentanoic acid
2757836-51-2 95.0%
1.0g
$770.0 2025-03-18
Enamine
EN300-37101481-5.0g
(2R)-2-[2-(2,2,2-trifluoroacetamido)acetamido]pentanoic acid
2757836-51-2 95.0%
5.0g
$2235.0 2025-03-18
Enamine
EN300-37101481-0.05g
(2R)-2-[2-(2,2,2-trifluoroacetamido)acetamido]pentanoic acid
2757836-51-2 95.0%
0.05g
$647.0 2025-03-18

(2R)-2-[2-(2,2,2-trifluoroacetamido)acetamido]pentanoic acid 関連文献

(2R)-2-[2-(2,2,2-trifluoroacetamido)acetamido]pentanoic acidに関する追加情報

Comprehensive Overview of (2R)-2-[2-(2,2,2-trifluoroacetamido)acetamido]pentanoic acid (CAS No. 2757836-51-2)

The compound (2R)-2-[2-(2,2,2-trifluoroacetamido)acetamido]pentanoic acid (CAS No. 2757836-51-2) is a specialized chiral molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a trifluoroacetamido group and a pentanoic acid backbone, makes it a valuable intermediate in the synthesis of peptide-based therapeutics and enzyme inhibitors. Researchers are increasingly interested in this compound due to its role in modulating protein-protein interactions and enhancing drug delivery systems.

In recent years, the demand for chiral building blocks like (2R)-2-[2-(2,2,2-trifluoroacetamido)acetamido]pentanoic acid has surged, driven by advancements in precision medicine and targeted drug design. This compound's stereospecificity and bioavailability are critical factors in its application for developing treatments for metabolic disorders and neurodegenerative diseases. Its trifluoroacetyl moiety also contributes to improved metabolic stability, a hot topic in modern pharmacokinetic optimization.

From a synthetic chemistry perspective, CAS No. 2757836-51-2 is often explored for its reactivity in amide bond formation and peptide coupling reactions. Its compatibility with solid-phase peptide synthesis (SPPS) techniques has made it a favorite among chemists working on peptidomimetics and protease inhibitors. These applications align with current trends in AI-driven drug discovery, where computational models predict the efficacy of such compounds in silico before lab validation.

Environmental and safety considerations are also paramount when handling (2R)-2-[2-(2,2,2-trifluoroacetamido)acetamido]pentanoic acid. While not classified as hazardous, proper storage conditions (e.g., anhydrous environments, low temperatures) are recommended to maintain its stability. This aligns with the broader industry shift toward green chemistry practices, minimizing waste and energy consumption during synthesis.

Analytical characterization of this compound typically involves high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensuring high purity for research use. The growing integration of machine learning in analytical workflows has further streamlined quality control, addressing common user queries about batch-to-batch consistency and structural verification.

In summary, (2R)-2-[2-(2,2,2-trifluoroacetamido)acetamido]pentanoic acid (CAS No. 2757836-51-2) represents a cutting-edge tool for drug development, combining chiral specificity with versatile reactivity. Its relevance to personalized therapeutics and sustainable synthesis ensures its prominence in both academic and industrial research landscapes.

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